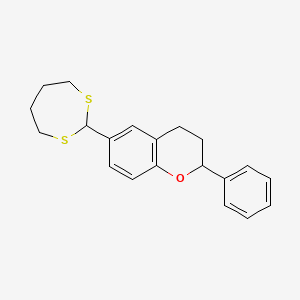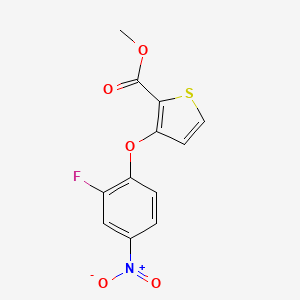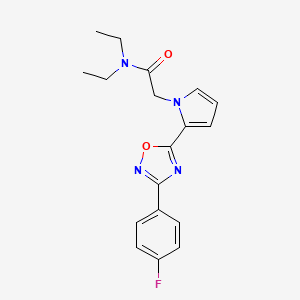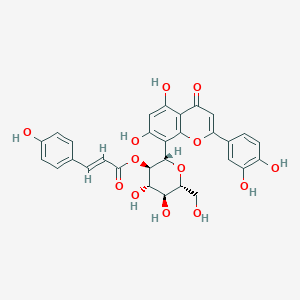
6-(1,3-Dithiepan-2-yl)-2-phenylchromane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1,3-Dithiepan-2-yl)-2-phenylchromane is a complex organic compound characterized by the presence of a chromane ring system substituted with a 1,3-dithiepan-2-yl group and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Dithiepan-2-yl)-2-phenylchromane typically involves the base-catalyzed thiol-yne “click” polyaddition reaction. This method utilizes dithiols and alkynones as starting materials. For instance, the polymerization of 1,4-butanedithiol with 1-phenyl-2-propyn-1-one under high concentration conditions can yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
化学反応の分析
Types of Reactions
6-(1,3-Dithiepan-2-yl)-2-phenylchromane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiepan ring to a simpler thiol or thioether.
Substitution: The phenyl and chromane rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
科学的研究の応用
6-(1,3-Dithiepan-2-yl)-2-phenylchromane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 6-(1,3-Dithiepan-2-yl)-2-phenylchromane involves its interaction with molecular targets such as enzymes and receptors. The dithiepan ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. The phenyl and chromane rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1-(1,3-Dithiepan-2-yl) propan-2-one
- 2-(1,3-Dithiepan-2-yl)-1-phenylethanone
- 1-(1,3-Dithiolan-2-yl) propan-2-one
- 1-(1,3-Dithian-2-yl) propan-2-one
Uniqueness
6-(1,3-Dithiepan-2-yl)-2-phenylchromane is unique due to its combination of a chromane ring with a dithiepan ring and a phenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
IUPAC Name |
6-(1,3-dithiepan-2-yl)-2-phenyl-3,4-dihydro-2H-chromene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22OS2/c1-2-6-15(7-3-1)18-10-8-16-14-17(9-11-19(16)21-18)20-22-12-4-5-13-23-20/h1-3,6-7,9,11,14,18,20H,4-5,8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIGMAWUOUESHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC(SC1)C2=CC3=C(C=C2)OC(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-Dimethyl-6-oxo-6H-pyrano[2,3-c]pyrazol-1-yl)-benzoic acid](/img/structure/B2623225.png)

![1-(8-Azabicyclo[3.2.1]oct-3-YL)-2-methyl-1H-benzimidazole](/img/structure/B2623227.png)

![N-[6-(1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl)hex-4-ynyl]methanesulfonamide](/img/structure/B2623229.png)




![{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2623238.png)

![5-{[4-(benzyloxy)phenyl]amino}-N-(2-bromo-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)
